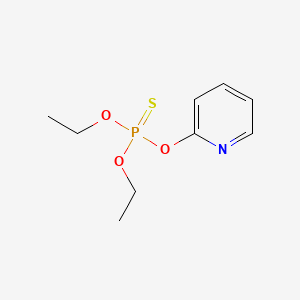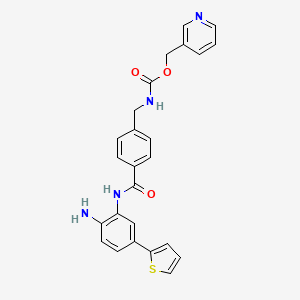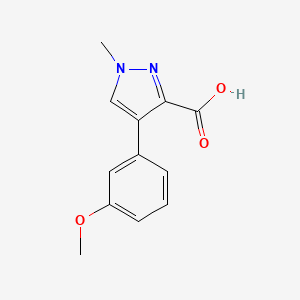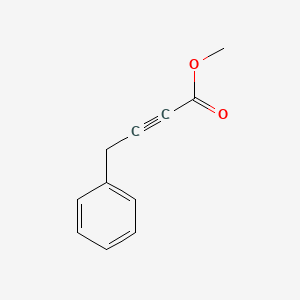
Methyl 4-phenylbut-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-phenylbut-2-ynoate is an organic compound with the molecular formula C11H10O2 It is a member of the alkynoate family, characterized by the presence of a triple bond between carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-phenylbut-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-phenylbut-2-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl bromoacetate with phenylacetylene under palladium-catalyzed conditions, followed by dehydrohalogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-phenylbut-2-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenylbut-2-ynoic acid or 4-phenylbutan-2-one.
Reduction: Formation of 4-phenylbut-2-ene or 4-phenylbutane.
Substitution: Formation of various substituted esters or alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-phenylbut-2-ynoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-phenylbut-2-ynoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in metabolic pathways by forming covalent adducts with active site residues. This inhibition can lead to the disruption of essential biological processes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: Similar in structure but contains a ketone group instead of a triple bond.
Phenylacetylene: Lacks the ester group but shares the phenyl and alkyne moieties.
Methyl 4-phenylbutanoate: Contains a single bond instead of a triple bond.
Uniqueness
Methyl 4-phenylbut-2-ynoate is unique due to its combination of an ester group and a triple bond, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
73845-38-2 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
methyl 4-phenylbut-2-ynoate |
InChI |
InChI=1S/C11H10O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,8H2,1H3 |
InChI-Schlüssel |
YEBLQTSFTJXFMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


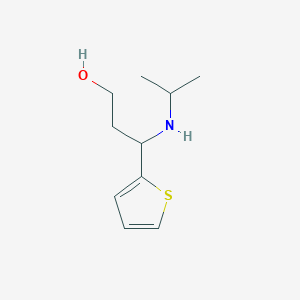
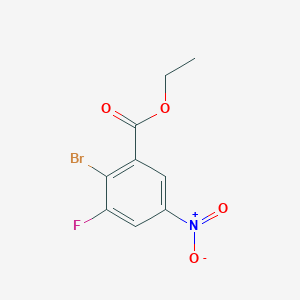
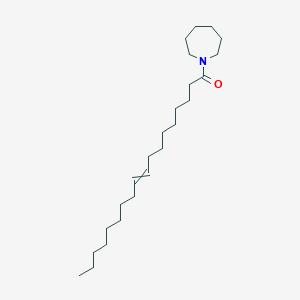
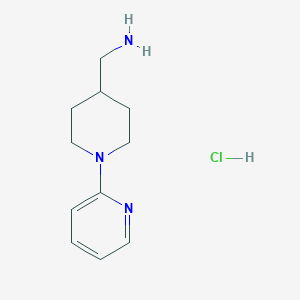
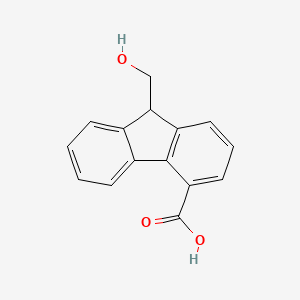

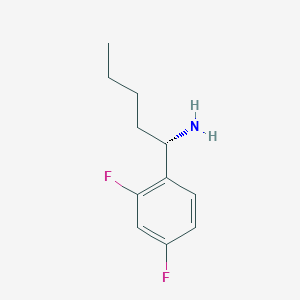
![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
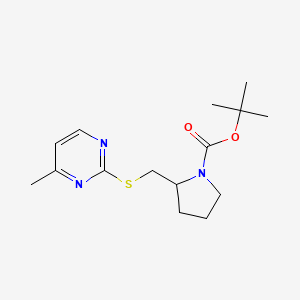
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
